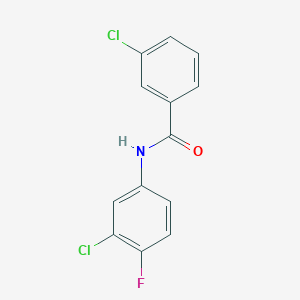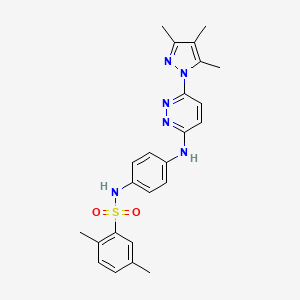
6-(6-吗啉-4-基-4-氧代-2-硫代-1,4-二氢喹唑啉-3(2H)-基)-N-(2-苯乙基)己酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide is a useful research compound. Its molecular formula is C26H32N4O3S and its molecular weight is 480.63. The purity is usually 95%.
BenchChem offers high-quality 6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒特性
Selvakumar 等人 (2018 年) 对吗啉取代的磺酰胺和脲衍生物(包括与喹唑啉酮家族相关的衍生物)进行的研究证明了显着的抗病毒活性。与商品抗病毒药物利巴韦林相比,一种磺酰胺衍生物对禽类副粘病毒的抗病毒活性高出三倍,突出了此类化合物在抗病毒疗法中的潜力 (Selvakumar 等人,2018 年)。
抗肿瘤和抗菌活性
Rajasekaran 等人 (2013 年) 关于合成新的硫代喹唑啉酮衍生物的研究报告了抗惊厥和抗菌活性。在合成的化合物中,特定的衍生物对革兰氏阳性菌和革兰氏阴性菌以及真菌表现出广谱活性,表明它们作为抗菌剂的潜力。此外,某些化合物表现出有效的抗惊厥活性,表明它们在癫痫治疗中的效用 (Rajasekaran 等人,2013 年)。
用于癌症治疗的酶抑制
Riadi 等人 (2021 年) 最近的一项研究集中于合成和表征一种新的基于喹唑啉酮的衍生物,用于其对各种人类癌细胞系的细胞毒活性,包括宫颈癌、肺腺癌和三阴性乳腺癌细胞。该化合物表现出有效的细胞毒活性,IC50 值低至微摩尔,并对 VEGFR-2 和 EGFR 酪氨酸激酶表现出抑制活性。这表明其作为这些酶的双重抑制剂的潜力,为癌症治疗提供了一种有前景的方法 (Riadi 等人,2021 年)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide' involves the synthesis of the intermediate 6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid, which is then coupled with N-(2-phenylethyl)hexanamide to obtain the final product. The synthesis pathway involves several steps, including protection of functional groups, coupling reactions, and deprotection of functional groups.", "Starting Materials": [ "2-chloro-4-nitroaniline", "morpholine", "thiourea", "hexanoic acid", "2-phenylethylamine", "acetic anhydride", "triethylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "ethyl acetate", "methanol", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Step 1: Protection of 2-chloro-4-nitroaniline with acetic anhydride and triethylamine to obtain N-acetyl-2-chloro-4-nitroaniline", "Step 2: Reduction of N-acetyl-2-chloro-4-nitroaniline with sodium dithionite to obtain 2-chloro-4-nitroaniline", "Step 3: Protection of 2-chloro-4-nitroaniline with acetic anhydride and triethylamine to obtain N-acetyl-2-chloro-4-nitroaniline", "Step 4: Reaction of N-acetyl-2-chloro-4-nitroaniline with morpholine and thiourea in dichloromethane to obtain 6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid", "Step 5: Deprotection of 6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid with hydrochloric acid to obtain 6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid", "Step 6: Coupling of 6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid with N-(2-phenylethyl)hexanamide in the presence of diethyl ether and triethylamine to obtain the final product '6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide'", "Step 7: Purification of the final product by recrystallization from ethyl acetate and methanol", "Step 8: Neutralization of the final product with sodium bicarbonate and washing with sodium chloride solution" ] } | |
| 689769-12-8 | |
分子式 |
C26H32N4O3S |
分子量 |
480.63 |
IUPAC 名称 |
6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide |
InChI |
InChI=1S/C26H32N4O3S/c31-24(27-13-12-20-7-3-1-4-8-20)9-5-2-6-14-30-25(32)22-19-21(29-15-17-33-18-16-29)10-11-23(22)28-26(30)34/h1,3-4,7-8,10-11,19H,2,5-6,9,12-18H2,(H,27,31)(H,28,34) |
InChI 键 |
FQNLPACCIITVRH-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)NCCC4=CC=CC=C4 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2373632.png)
![N-[6-(2-chlorophenoxy)-2-(furan-2-yl)-8-hydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B2373633.png)
![1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione](/img/structure/B2373634.png)
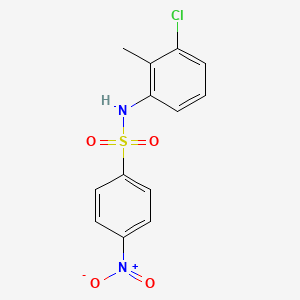
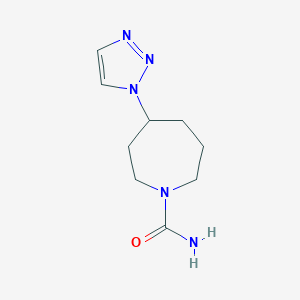

![N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2373639.png)
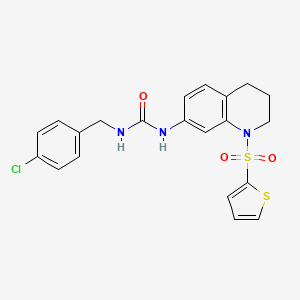

![2-[(6-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2373643.png)
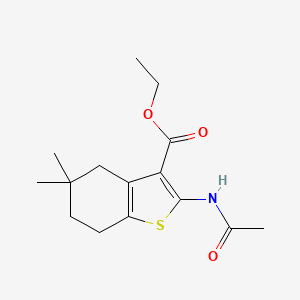
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2373647.png)
